molecular formula C9H10BrN5O B8500036 2-{5-[(6-Bromopyridin-2-yl)methyl]-2H-tetrazol-2-yl}ethanol

2-{5-[(6-Bromopyridin-2-yl)methyl]-2H-tetrazol-2-yl}ethanol

Cat. No. B8500036
M. Wt: 284.11 g/mol
InChI Key: OQWWOBJIUWPDDC-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

To a solution of NaBH4 (92 mg, 2.44 mmol) in MeOH (4.0 mL) at room temperature was added methyl{5-[(6-bromopyridin-2-yl)methyl]-2H-tetrazol-2-yl}acetate (380 mg, 1.22 mmol) in MeOH (6.0 mL). The reaction was stirred at room temperature for 2 h. It was then diluted with water and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried (MgSO4), filtered, and evaporated. Flash chromatography (40-100% EtOAc/hexanes) afforded the title compound as a colorless gum.
Name
Quantity
92 mg
Type
reactant
Reaction Step One
Name
methyl{5-[(6-bromopyridin-2-yl)methyl]-2H-tetrazol-2-yl}acetate
Quantity
380 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C[O:4][C:5](=O)[CH2:6][N:7]1[N:11]=[N:10][C:9]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([Br:19])[N:14]=2)=[N:8]1>CO.O>[Br:19][C:15]1[N:14]=[C:13]([CH2:12][C:9]2[N:10]=[N:11][N:7]([CH2:6][CH2:5][OH:4])[N:8]=2)[CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
92 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
methyl{5-[(6-bromopyridin-2-yl)methyl]-2H-tetrazol-2-yl}acetate
Quantity
380 mg
Type
reactant
Smiles
COC(CN1N=C(N=N1)CC1=NC(=CC=C1)Br)=O
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%
Name
Type
product
Smiles
BrC1=CC=CC(=N1)CC=1N=NN(N1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.